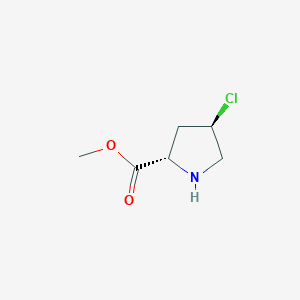

(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester

Übersicht

Beschreibung

(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorine atom and a carboxylic acid methyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-pyrrolidine-2-carboxylic acid.

Chlorination: The precursor undergoes chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 4-position.

Esterification: The carboxylic acid group is then esterified using methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Chlorination: Utilizing large quantities of chlorinating agents in controlled environments to ensure safety and efficiency.

Continuous Esterification: Employing continuous flow reactors for the esterification step to enhance yield and reduce reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Substitution: Formation of substituted pyrrolidine derivatives.

Reduction: Formation of (2S,4R)-4-Chloro-pyrrolidine-2-methanol.

Oxidation: Formation of (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Inhibition of Enzymatic Activity

One of the primary applications of (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester is its role as a pharmacological agent. It has been investigated for its ability to inhibit metalloprotease activity, particularly zinc hydrolases. These enzymes are implicated in various pathological conditions, including myocardial ischemia, congestive heart failure, and hypertension. Inhibiting these enzymes may offer therapeutic benefits in treating diseases associated with endothelin-converting enzyme activity .

Anticancer Properties

Research has indicated that derivatives of pyrrolidine compounds, including this compound, may exhibit anticancer properties by targeting specific cancer pathways. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for further development as an anticancer drug .

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its chiral nature allows it to be utilized in the synthesis of various biologically active molecules. For instance, it has been employed in the synthesis of carbapenem antibiotics, which are crucial in treating bacterial infections due to their broad-spectrum activity .

Stereodivergent Synthesis Techniques

Recent studies have highlighted the use of retro-Dieckmann reactions involving this compound to obtain enantiomerically pure compounds. This method allows chemists to access both cis and trans stereoisomers efficiently, which can be critical for developing specific pharmaceutical agents with desired biological activities .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Modulating Receptors: Interacting with receptors to modulate their activity, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S,4R)-4-Bromo-pyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a bromine atom instead of chlorine.

(2S,4R)-4-Fluoro-pyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

(2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester is unique due to its specific stereochemistry and the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also be selectively substituted, providing a versatile platform for further chemical modifications.

Biologische Aktivität

The compound (2S,4R)-4-Chloro-pyrrolidine-2-carboxylic acid methyl ester is a notable member of the pyrrolidine family, recognized for its unique stereochemistry and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and applications in medicinal chemistry.

Structural Characteristics

- Chemical Formula: C7H12ClNO2

- Molecular Weight: 177.63 g/mol

- Stereochemistry: The (2S,4R) configuration plays a crucial role in its biological interactions, particularly in mimicking natural amino acids such as hydroxyproline.

Table 1: Comparison of Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Stereochemistry | Biological Activity |

|---|---|---|---|

| This compound | C7H12ClNO2 | (2S,4R) | Potential enzyme inhibitor |

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | C7H13NO3 | (2S,4R) | Involved in collagen synthesis |

| (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | C7H12FNO2 | (2S,4R) | Antiviral properties |

Target Interactions

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes:

- Glutamate Receptor Modulation: The compound's structural similarity to hydroxyproline allows it to interact with glutamate receptors, particularly the kainate subtype. This interaction can modulate synaptic transmission and neuronal excitability.

- Enzyme Inhibition: It acts as a competitive inhibitor for various enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on prolyl hydroxylase, an enzyme critical for collagen synthesis.

Biochemical Pathways

The compound is metabolized via pathways similar to those of natural amino acids. It undergoes oxidation and reduction reactions, leading to various derivatives that may exhibit altered biological activities. For instance:

- Oxidation: Converts the compound into ketones or carboxylic acids.

- Reduction: Produces different pyrrolidine derivatives that may enhance or modify biological activity.

Case Studies

-

Neuroprotective Effects:

A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress. The mechanism was attributed to the compound's ability to modulate glutamate receptor activity . -

Anti-Cancer Activity:

Research indicated that this compound could disrupt the PD-1/PD-L1 interaction in cancer cells, enhancing T-cell activation and potentially improving anti-tumor immunity. In vitro assays showed low nanomolar inhibitory activity against PD-L1 . -

Collagen Synthesis:

The compound has been implicated in promoting collagen synthesis through prolyl hydroxylase inhibition. This effect may have implications for wound healing and tissue regeneration .

Table 2: Summary of Biological Activities

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis:

Eigenschaften

IUPAC Name |

methyl (2S,4R)-4-chloropyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHQEVXNQJYINH-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.